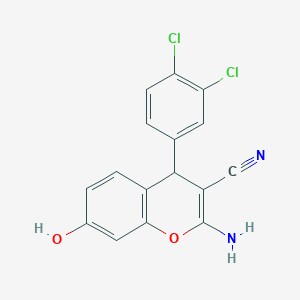

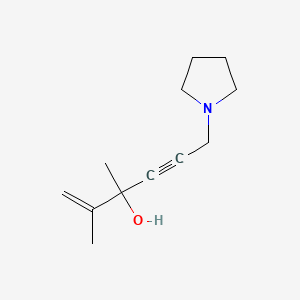

2-amino-4-(3,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile

Overview

Description

2-amino-4-(3,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as CDM-3008 and belongs to the class of chromene derivatives.

Scientific Research Applications

Synthesis and Structure

- The compound has been synthesized through reactions involving 4-hydroxycoumarin and 3′,4′-dichlorobenzylidenemalononitrile, catalyzed by KF-montmorillonite. Its structure features an amino group engaged in intermolecular N—H⋯O hydrogen bonds (Shi, Wu, Zhuang, & Zhang, 2004).

- The compound and its derivatives can be synthesized via one-pot three-component reactions using Rochelle salt as a novel green catalyst (El-Maghraby, 2014).

Electrocatalysis and Green Chemistry

- Electrocatalytic multicomponent assembling of the compound has been achieved under neutral and mild conditions, yielding derivatives in excellent yields (Vafajoo, Veisi, Maghsoodlou, & Ahmadian, 2014).

- A catalyst-free combinatorial library of novel derivatives has been developed in water at ambient temperature (Kumaravel & Vasuki, 2009).

Pharmacological Activities

- The compound's derivatives have shown potential analgesic and anticonvulsant activities, indicating its relevance in medical research (Abdelwahab & Fekry, 2022).

- In vitro studies have revealed that certain derivatives exhibit strong and selective cytotoxic potency against cancer cell lines and promising inhibition efficacy against specific kinases (El-Agrody et al., 2022).

Catalysis and Transformation

- Selective synthesis of cyano-functionalized derivatives has been achieved through reactions with acetonitriles substituted with electron-withdrawing groups (Yin, Shi, Xu, Wei, & Tao, 2013).

X-Ray Crystallography

- X-ray diffraction techniques have been used to determine the crystal structures of various derivatives, providing insights into their molecular conformation and stability (Sharma et al., 2015).

Mechanism of Action

Target of Action

The primary target of 2-amino-4-(3,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is the Tyrosine Kinase Receptor . This receptor plays a crucial role in many cellular processes including growth, differentiation, metabolism, and apoptosis .

Mode of Action

The compound interacts with its target, the Tyrosine Kinase Receptor, by inhibiting its activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of the Tyrosine Kinase Receptor affects multiple biochemical pathways. It primarily impacts the EGFR and VEGFR-2 kinases pathways, which are involved in cell proliferation and angiogenesis . The disruption of these pathways can lead to the inhibition of tumor growth and metastasis .

Pharmacokinetics

The principles of pharmacokinetics suggest that these properties would significantly impact the compound’s bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include strong and selective cytotoxic potency . This means that the compound is effective at killing cancer cells while having a minimal effect on normal cells .

Biochemical Analysis

Biochemical Properties

The compound 2-amino-4-(3,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been found to exhibit potential antibacterial activity . It interacts with various enzymes and proteins, and the nature of these interactions is largely dependent on the structure of the compound .

Cellular Effects

In terms of cellular effects, this compound has been found to exhibit strong and selective cytotoxic potency against certain cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

2-amino-4-(3,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O2/c17-12-4-1-8(5-13(12)18)15-10-3-2-9(21)6-14(10)22-16(20)11(15)7-19/h1-6,15,21H,20H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUMMGPBAFGTQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl 2-[6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B4996783.png)

![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4996791.png)

![N-(4-chlorobenzyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4996798.png)

![2-(4-methyl-1-piperidinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4996813.png)

![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4996823.png)

![1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B4996845.png)